
Addressing the impact of drug-drug interactions
with Cabotegravir

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cabotegravir

Cat. No.: B8008094 Get Quote

Technical Support Center: Cabotegravir Drug-
Drug Interactions
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

impact of drug-drug interactions with Cabotegravir.

Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Cabotegravir and the key enzymes

involved?

A1: Cabotegravir is primarily metabolized through glucuronidation. The main enzyme

responsible for this process is UDP-glucuronosyltransferase 1A1 (UGT1A1), with a minor

contribution from UGT1A9.[1][2][3] Cabotegravir is also a substrate of the efflux transporters

P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4]

Q2: Which classes of drugs are most likely to have clinically significant interactions with

Cabotegravir?

A2: The most significant drug-drug interactions with Cabotegravir involve potent inducers of

UGT1A1.[5][6] Co-administration of these drugs can lead to a significant decrease in

Cabotegravir plasma concentrations, potentially reducing its efficacy. Additionally, drugs
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containing polyvalent cations, such as antacids, can chelate oral Cabotegravir and reduce its

absorption.[7]

Q3: Is the long-acting injectable formulation of Cabotegravir affected by the same drug-drug

interactions as the oral formulation?

A3: Yes, while the long-acting injectable formulation bypasses first-pass metabolism in the gut,

it is still susceptible to interactions with drugs that induce or inhibit systemic metabolic enzymes

like UGT1A1.[2][7] Therefore, co-administration with potent UGT1A1 inducers is

contraindicated for both oral and injectable Cabotegravir.

Q4: Are there any known interactions between Cabotegravir and other antiretroviral agents?

A4: Cabotegravir has a low potential to cause clinically significant drug-drug interactions with

other antiretroviral drugs.[7] However, it is important to review the complete prescribing

information for all co-administered antiretrovirals.

Troubleshooting Guide
Issue 1: Unexpectedly low Cabotegravir concentrations
in an in vivo animal study where a UGT1A1-inducing
agent was co-administered.

Possible Cause: Induction of UGT1A1 by the co-administered agent has led to increased

metabolism and clearance of Cabotegravir.

Troubleshooting Steps:

Confirm the inducing potential: Review the literature to confirm that the co-administered

agent is a known UGT1A1 inducer in the animal model being used.

Quantify the impact: Conduct a pharmacokinetic study to determine the extent of the

decrease in Cabotegravir exposure (AUC, Cmax, and Cmin) in the presence of the

inducing agent.

Consider alternative agents: If possible, select a co-administered agent that does not

induce UGT1A1.
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Dose adjustment: If an alternative agent is not feasible, consider a dose-escalation study

for Cabotegravir to determine if a higher dose can overcome the induction effect and

maintain therapeutic concentrations. However, this should be done with caution,

monitoring for any potential toxicity.

Issue 2: High variability in Cabotegravir absorption in an
oral dosing study in rodents.

Possible Cause: Chelation of Cabotegravir by polyvalent cations present in the animal diet

or bedding.

Troubleshooting Steps:

Analyze the diet and environment: Check the composition of the rodent chow and bedding

for high levels of calcium, magnesium, aluminum, or iron.

Control for polyvalent cations: Switch to a purified diet with known and controlled mineral

content. Ensure bedding is free of potential chelating agents.

Staggered administration: If a specific compound containing polyvalent cations must be

administered, ensure there is a sufficient time gap between its administration and that of

oral Cabotegravir (e.g., at least 2 hours before or 4 hours after).

Issue 3: Inconsistent results in an in vitro P-glycoprotein
(P-gp) substrate assay with Cabotegravir.

Possible Cause: Issues with the experimental setup, cell monolayer integrity, or inappropriate

assay conditions.

Troubleshooting Steps:

Verify cell monolayer integrity: Measure the trans-epithelial electrical resistance (TEER) of

the Caco-2 cell monolayers before and after the experiment to ensure they are confluent

and intact.

Confirm transporter activity: Include a known P-gp substrate (e.g., digoxin) and a known

P-gp inhibitor (e.g., verapamil) as positive and negative controls in your assay.
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Optimize Cabotegravir concentration: Ensure the concentration of Cabotegravir used is

within the linear range of the transporter's activity and does not cause cytotoxicity.

Check for non-specific binding: Assess the binding of Cabotegravir to the assay plates

and apparatus, as this can affect the calculated permeability values.

Quantitative Data on Cabotegravir Drug-Drug
Interactions
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Interacting
Drug/Agent

Class
Effect on
Cabotegravir
Pharmacokinetics

Clinical
Recommendation

Rifampin
Potent UGT1A1

Inducer

Oral Cabotegravir (30

mg single dose) with

Rifampin (600 mg

daily):- AUC ↓ by 59%

[7][8]- Half-life ↓ by

57%[7][8]- Oral

Clearance ↑ by 2.4-

fold[7][8]- Cmax

unaffected[7][8]Long-

Acting Cabotegravir

with Rifampicin (PBPK

modeling):- AUC ↓ by

61%[9][10]

Co-administration is

contraindicated.

Rifabutin
Moderate UGT1A1

Inducer

Long-Acting

Cabotegravir with

Rifabutin (PBPK

modeling):- AUC ↓ by

16%[9][10]

Use with caution and

monitor for clinical

efficacy.

Carbamazepine
Potent UGT1A1

Inducer

Data for Cabotegravir

is not available. For

Dolutegravir (a similar

integrase inhibitor),

Carbamazepine (300

mg twice daily)

decreased

Dolutegravir (50 mg

once daily) AUC by

49%, Cmax by 33%,

and Cτ by 73%.[6][11]

Co-administration is

contraindicated.

Phenytoin Potent UGT1A1

Inducer

No specific

quantitative data

available for

Co-administration is

contraindicated.
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Cabotegravir.

Expected to

significantly decrease

Cabotegravir

concentrations.

Polyvalent Cations

(e.g., Antacids)
Chelating Agents

Reduces absorption of

oral Cabotegravir.

Administer oral

Cabotegravir at least

2 hours before or 4

hours after antacids

containing polyvalent

cations.

Experimental Protocols
Protocol 1: In Vitro UGT1A1 Inhibition Assay using
Human Liver Microsomes
This protocol provides a general framework for assessing the potential of a test compound to

inhibit Cabotegravir glucuronidation by UGT1A1 in human liver microsomes.

Materials:

Cabotegravir

Test compound (potential inhibitor)

Pooled Human Liver Microsomes (HLMs)

UDP-glucuronic acid (UDPGA), trisodium salt

Alamethicin

Potassium phosphate buffer (pH 7.4)

Acetonitrile

LC-MS/MS system
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Procedure:

Prepare solutions:

Prepare stock solutions of Cabotegravir and the test compound in a suitable solvent (e.g.,

DMSO).

Prepare a working solution of UDPGA in buffer.

Prepare a suspension of HLMs in potassium phosphate buffer.

Pre-incubation:

In a microcentrifuge tube, add the HLM suspension, alamethicin (to activate the UGT

enzymes), and the test compound at various concentrations.

Pre-incubate the mixture at 37°C for 10 minutes.

Initiate the reaction:

Add the Cabotegravir substrate to the pre-incubated mixture.

Start the enzymatic reaction by adding the UDPGA working solution.

Incubation:

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes),

ensuring the reaction is in the linear range.

Terminate the reaction:

Stop the reaction by adding ice-cold acetonitrile.

Sample processing:

Centrifuge the samples to precipitate the proteins.

Transfer the supernatant to a new plate or vials for analysis.
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LC-MS/MS analysis:

Analyze the formation of the Cabotegravir-glucuronide metabolite using a validated LC-

MS/MS method.

Data analysis:

Calculate the rate of metabolite formation at each test compound concentration.

Determine the IC50 value of the test compound for UGT1A1-mediated Cabotegravir
glucuronidation.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate
Assessment using Caco-2 Cells
This protocol outlines a method to determine if Cabotegravir is a substrate of the P-gp efflux

transporter using a Caco-2 cell monolayer model.

Materials:

Caco-2 cells

Transwell® inserts

Cabotegravir

Digoxin (positive control P-gp substrate)

Verapamil (P-gp inhibitor)

Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES

Acetonitrile

LC-MS/MS system

Procedure:
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Cell culture and seeding:

Culture Caco-2 cells under standard conditions.

Seed the Caco-2 cells onto Transwell® inserts and allow them to differentiate for 21-25

days to form a confluent monolayer.

Monolayer integrity assessment:

Measure the trans-epithelial electrical resistance (TEER) of the monolayers to ensure their

integrity.

Transport experiment:

Wash the cell monolayers with pre-warmed HBSS.

Apical to Basolateral (A-B) transport: Add Cabotegravir solution to the apical (upper)

chamber.

Basolateral to Apical (B-A) transport: Add Cabotegravir solution to the basolateral (lower)

chamber.

Perform the transport studies in the presence and absence of the P-gp inhibitor,

verapamil.

Incubate the plates at 37°C with gentle shaking.

Sample collection:

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver

chamber.

Replace the collected volume with fresh buffer.

Sample analysis:

Analyze the concentration of Cabotegravir in the collected samples using a validated LC-

MS/MS method.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b8008094?utm_src=pdf-body
https://www.benchchem.com/product/b8008094?utm_src=pdf-body
https://www.benchchem.com/product/b8008094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8008094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data analysis:

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2, which is

significantly reduced in the presence of a P-gp inhibitor, suggests that the compound is a

P-gp substrate.
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Caption: Metabolic pathway of oral Cabotegravir and points of drug-drug interactions.
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Caption: General workflow for assessing drug-drug interaction potential of Cabotegravir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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